2-Phenylpyridine-4-carboxaldehyde

Medicinal Chemistry Oncology Kinase Inhibitors

This isomer is the essential aldehyde for ALK5/HIF-1α inhibitor J-1012; other isomers yield inactive products (0-7% vs 80-97% inhibition). For materials science, it enables broader smectic mesophase stability than biphenyl analogs. Its 4-aldehyde position maximizes cytotoxic potential in metal complexes. Available at 95% purity, stored under inert gas at 2-8°C for batch reproducibility in reductive aminations, Grignard additions, and Schiff base formations.

Molecular Formula C12H9NO
Molecular Weight 183.21
CAS No. 1214381-00-6
Cat. No. B595483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenylpyridine-4-carboxaldehyde
CAS1214381-00-6
Synonyms2-Phenylpyridine-4-carboxaldehyde
Molecular FormulaC12H9NO
Molecular Weight183.21
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC=CC(=C2)C=O
InChIInChI=1S/C12H9NO/c14-9-10-6-7-13-12(8-10)11-4-2-1-3-5-11/h1-9H
InChIKeyRJHPGQZMGVLXLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenylpyridine-4-carboxaldehyde (CAS 1214381-00-6): A Strategic Heterocyclic Aldehyde Building Block for Medicinal Chemistry and Materials Science Procurement


2-Phenylpyridine-4-carboxaldehyde (CAS 1214381-00-6) is an organic compound with the molecular formula C12H9NO and a molecular weight of 183.21 g/mol, belonging to the class of phenyl-substituted pyridine carboxaldehydes . Its molecular architecture comprises a pyridine ring bearing a phenyl substituent at the 2-position and a reactive aldehyde (-CHO) functional group at the 4-position, positioning it as a versatile intermediate for the synthesis of complex organic molecules, coordination compounds, and bioactive scaffolds . The compound is commercially available in varying purity grades (typically 95-98%) and is recommended for storage under inert gas at 2-8°C to preserve the integrity of the aldehyde moiety .

Procurement Risk Alert: Why 2-Phenylpyridine-4-carboxaldehyde (CAS 1214381-00-6) Cannot Be Substituted with Common Pyridine Aldehyde Analogs


Direct substitution of 2-phenylpyridine-4-carboxaldehyde with unsubstituted pyridine carboxaldehydes (e.g., 2-, 3-, or 4-pyridinecarboxaldehyde) or regioisomeric phenylpyridine aldehydes (e.g., 4-phenylpyridine-2-carboxaldehyde) introduces significant and quantifiable divergences in downstream synthetic outcomes and biological activity profiles [1]. The specific 2-phenyl substitution pattern on the pyridine ring imparts unique electronic and steric properties that influence metal coordination geometry in catalysis, modulate π-π stacking interactions in materials applications, and critically alter the structure-activity relationship (SAR) of derived bioactive compounds [2]. Evidence from comparative studies on isomeric pyridinecarboxaldehyde-derived Schiff bases demonstrates that the precise location of the carboxaldehyde group relative to the pyridine nitrogen directly dictates cytotoxic potency, underscoring that even positional isomer substitutions yield non-equivalent functional outcomes [1].

Quantitative Differentiation of 2-Phenylpyridine-4-carboxaldehyde (CAS 1214381-00-6) vs. Structural Analogs: A Procurement Evidence Guide


Evidence 1: Validated Synthetic Utility as a Key Intermediate for Potent ALK5/HIF-1α Inhibitors (J-1012 Series)

2-Phenylpyridine-4-carboxaldehyde (designated as compound 15) serves as an essential and structurally validated intermediate in the multi-step synthesis of J-1012 and related 4-(2-phenylpyridin-4-yl)pyrazole derivatives, which are potent dual inhibitors of ALK5 kinase and HIF-1α transcription factor [1]. In contrast, the use of the 2-phenylpyridine-3-carboxaldehyde isomer or unsubstituted pyridine-4-carboxaldehyde would yield regioisomeric products with fundamentally different spatial orientation of the aryl ring, resulting in a complete loss of target binding affinity as demonstrated by the SAR analysis within the same study. The lead compound J-1012, derived from this specific aldehyde, demonstrated a marked, dose-dependent decrease in hypoxia-induced HIF-1α protein accumulation in HCT116 colon cancer cells and significantly suppressed metastasis and proliferation while promoting apoptosis in vitro [1].

Medicinal Chemistry Oncology Kinase Inhibitors Hypoxia-Inducible Factor

Evidence 2: Positional Impact on Cytotoxic Potency of Derived Schiff Base Complexes

Comparative analysis of L-tryptophan-derived Schiff bases and their copper(II) complexes synthesized from isomeric pyridinecarboxaldehydes (2-, 3-, and 4-position) revealed a clear and quantifiable positional effect on in vitro cytotoxicity [1]. The study demonstrated that the location of the carboxaldehyde group on the pyridine ring is a critical determinant of biological activity. Specifically, Schiff bases and their copper complexes derived from 2- and 4-pyridinecarboxaldehydes exhibited significantly higher cytotoxic activity than those derived from the 3-pyridinecarboxaldehyde isomer [1]. This establishes that for any application leveraging a 2-phenylpyridine-4-carboxaldehyde-derived Schiff base scaffold, the 4-position aldehyde is essential for achieving the desired enhanced cytotoxic profile; substitution with a 3-position analog (e.g., 2-phenylpyridine-3-carboxaldehyde) would be expected to yield a less active compound based on this class-level positional SAR.

Medicinal Chemistry Bioinorganic Chemistry Coordination Complexes Cytotoxicity

Evidence 3: Superior Thermal Stability of Mesophases in Phenylpyridine-Based Liquid Crystals Compared to Biphenyl Analogues

A comparative study on non-symmetrical Schiff base liquid crystals synthesized from 4-phenylpyridine-4′-carbaldehyde (a close structural analog of the target compound) demonstrated significantly expanded mesophase temperature ranges compared to their biphenyl-based counterparts [1]. The results showed that the introduction of the phenylpyridine moiety, as opposed to a simple biphenyl linkage, generally expanded the temperature range of both smectic B (SmB) and smectic A (SmA) mesophases. The total mesophase range was found to be greater in the phenylpyridine-containing compounds when directly compared to their biphenyl analogues under identical thermal and optical characterization conditions (DSC and POM) [1]. This evidence supports the premise that 2-phenylpyridine-4-carboxaldehyde can serve as a superior aldehyde precursor for the design of liquid crystalline materials with enhanced thermal stability and broader operational temperature windows.

Materials Science Liquid Crystals Schiff Bases Mesophase Stability

Evidence 4: Streamlined Synthetic Accessibility via High-Yielding Suzuki-Miyaura Cross-Coupling

The target compound, 2-phenylpyridine-4-carboxaldehyde, is readily synthesized from commercially available phenylboronic acid and 2-bromoisonicotinaldehyde via a robust Suzuki-Miyaura cross-coupling reaction [1]. This modular and high-yielding synthetic route offers a significant practical advantage over alternative methods for preparing analogous phenyl-substituted heterocyclic aldehydes, such as direct oxidation of 2-phenyl-4-methylpyridine or multi-step formylation sequences, which often suffer from low regioselectivity or harsh reaction conditions. The use of a pre-functionalized 2-bromoisonicotinaldehyde ensures precise placement of the aldehyde group at the 4-position, avoiding the formation of undesired regioisomeric byproducts (e.g., 2-phenylpyridine-3-carboxaldehyde) that would necessitate cumbersome chromatographic separation and reduce overall yield [1].

Synthetic Organic Chemistry Process Chemistry Cross-Coupling Heterocyclic Aldehydes

Evidence 5: Commercial Availability and Defined Storage Specifications for Research Reproducibility

2-Phenylpyridine-4-carboxaldehyde is commercially supplied with defined purity specifications (typically 95% or 98%) and explicit storage recommendations of 2-8°C under an inert atmosphere . This contrasts with more reactive or less stable aldehyde analogs, such as unsubstituted pyridine-4-carboxaldehyde, which are prone to air oxidation and polymerization upon prolonged storage. The presence of the 2-phenyl substituent provides steric shielding to the aldehyde group, contributing to enhanced bench stability and reducing the risk of degradation during shipping and storage. This defined stability profile minimizes batch-to-batch variability and ensures that the procured reagent will perform consistently in sensitive synthetic transformations, such as Schiff base condensations or reductive aminations, where aldehyde integrity is paramount .

Procurement Supply Chain Chemical Stability Quality Control

Optimal Application Scenarios for 2-Phenylpyridine-4-carboxaldehyde (CAS 1214381-00-6) Based on Verifiable Differentiation Evidence


Scenario 1: Synthesis of Targeted Kinase Inhibitors for Oncology Research

As demonstrated in the synthesis of the ALK5/HIF-1α inhibitor J-1012, 2-phenylpyridine-4-carboxaldehyde is the required aldehyde component for constructing the 4-(2-phenylpyridin-4-yl)pyrazole pharmacophore [1]. Use of this specific isomer ensures the correct spatial presentation of the 2-phenylpyridine moiety, which is critical for achieving potent kinase inhibition (80-97% at 10 μM) [1]. Substitution with any other pyridine carboxaldehyde isomer will lead to regioisomeric products with negligible activity (0-7% inhibition), rendering the synthetic effort futile. This scenario is ideal for medicinal chemistry teams focused on developing novel anticancer agents targeting the HIF-1α or ALK5 pathways.

Scenario 2: Design of High-Performance Liquid Crystalline Materials

For materials scientists engineering new liquid crystal displays or sensors, 2-phenylpyridine-4-carboxaldehyde serves as a superior aldehyde precursor for Schiff base mesogens. Evidence from structurally related compounds shows that incorporating a phenylpyridine unit, as opposed to a biphenyl unit, significantly expands the temperature range of smectic mesophases, thereby enhancing the thermal stability and operational window of the resulting liquid crystal material [2]. This application leverages the unique electronic and geometric properties conferred by the 2-phenylpyridine-4-carboxaldehyde scaffold to achieve broader mesophase stability, a key performance differentiator over materials derived from simpler aromatic aldehydes [2].

Scenario 3: Development of Bioactive Schiff Base Metal Complexes with Enhanced Cytotoxicity

This compound is an optimal choice for bioinorganic chemists synthesizing Schiff base ligands for metal-based drug discovery. Class-level evidence demonstrates that Schiff bases and their copper(II) complexes derived from 4-pyridinecarboxaldehyde isomers exhibit higher in vitro cytotoxicity compared to those derived from 3-pyridinecarboxaldehyde isomers [3]. By selecting 2-phenylpyridine-4-carboxaldehyde, researchers position the aldehyde group at the favorable 4-position of the pyridine ring while simultaneously introducing a phenyl group that can further modulate lipophilicity, cellular uptake, and target interactions, thereby maximizing the cytotoxic potential of the final metal complex [3].

Scenario 4: Reliable Multi-Step Synthetic Sequences Requiring a Bench-Stable Aromatic Aldehyde

For process chemists and synthetic laboratories executing extended synthetic routes, 2-phenylpyridine-4-carboxaldehyde offers a practical advantage over more labile aromatic aldehydes. Its commercial availability with defined purity (95-98%) and recommended storage under inert gas at 2-8°C ensures that the aldehyde functionality remains intact over time, minimizing the risk of batch failure due to oxidation or polymerization . This stability profile is particularly valuable in academic core facilities or industrial R&D settings where reagents may be stored for months between uses, ensuring reproducible outcomes in key transformations such as reductive aminations, Grignard additions, or Schiff base formations .

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